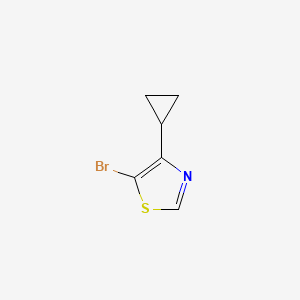

5-Bromo-4-cyclopropylthiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-cyclopropyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNS/c7-6-5(4-1-2-4)8-3-9-6/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILAOMWQUUZUKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(SC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243839-07-7 | |

| Record name | 5-bromo-4-cyclopropylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to 5-Bromo-4-cyclopropylthiazole: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 5-Bromo-4-cyclopropylthiazole, a heterocyclic building block of increasing importance in medicinal chemistry and drug development. We will cover its core chemical identifiers, including its definitive CAS number, and delve into its physicochemical properties, synthesis methodologies, and reactivity. Furthermore, this guide will elucidate the strategic role of the cyclopropyl and bromo-thiazole moieties in modern drug design and provide validated experimental protocols for its synthesis and subsequent derivatization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their research and development endeavors.

Introduction: The Strategic Value of Substituted Thiazoles

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a desirable heterocycle for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The introduction of specific substituents onto the thiazole core allows for the fine-tuning of these properties.

This compound represents a particularly strategic building block for several reasons:

-

The Bromo Substituent: The bromine atom at the 5-position is a versatile synthetic handle. It is perfectly positioned for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling the facile introduction of diverse chemical moieties and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2]

-

The Cyclopropyl Group: The cyclopropyl ring is more than just a small cycloalkane. Its strained three-membered ring imparts unique conformational rigidity and electronic properties. In drug design, a cyclopropyl group can act as a "metabolic shield" to block undesirable metabolism at adjacent positions, enhance binding potency by introducing favorable conformational constraints, and improve physicochemical properties such as solubility and membrane permeability.[3]

This guide will provide the foundational knowledge required to effectively utilize this compound in a research setting.

Compound Profile and Key Identifiers

Precise identification is paramount in chemical research. The following table summarizes the core identifiers and properties for this compound.

| Identifier | Value | Source |

| CAS Number | 1243839-07-7 | [] |

| IUPAC Name | 5-bromo-4-cyclopropyl-1,3-thiazole | [5] |

| Molecular Formula | C₆H₆BrNS | [5] |

| Molecular Weight | 204.09 g/mol | [5] |

| SMILES | C1CC1C2=C(SC=N2)Br | [5] |

| InChI Key | YILAOMWQUUZUKC-UHFFFAOYSA-N | [5] |

Synthesis and Manufacturing

The synthesis of this compound typically begins with the construction of the core 4-cyclopropylthiazole ring system, followed by a regioselective bromination step. A common and efficient route involves the Hantzsch thiazole synthesis.[6] An alternative pathway involves the transformation of a pre-functionalized amine.

General Synthesis Pathway

A plausible and effective synthetic route starts from the corresponding aminothiazole, 5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine (CAS 1422023-44-4), which is commercially available.[7][8] The amino group can be removed via a Sandmeyer-type reaction.[9][10] This deamination process involves diazotization of the amine followed by reduction.

The logical flow of this synthesis is depicted in the workflow diagram below.

Caption: Synthetic workflow for this compound via deamination.

Detailed Experimental Protocol: Deamination of 5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine

This protocol is adapted from general procedures for the deamination of amino-heterocycles.[11]

Materials:

-

5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine

-

Phosphoric Acid (85%)

-

Nitric Acid (concentrated)

-

Sodium Nitrite (NaNO₂)

-

Hypophosphorous Acid (50% in H₂O)

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

Diazotization:

-

In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool a mixture of phosphoric acid and nitric acid to -5 °C using an ice-salt bath.

-

Slowly add 5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine to the cooled acid mixture, ensuring the temperature remains below 0 °C.

-

Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture over 45-60 minutes, maintaining the temperature at -5 °C.

-

Causality: The cold, strong acidic conditions are essential for the in-situ formation of nitrous acid (HNO₂) from NaNO₂, which then reacts with the primary amine to form a stable diazonium salt. Maintaining a low temperature is critical to prevent the premature decomposition of this intermediate.[12]

-

Stir the mixture for an additional 15-30 minutes at -5 °C after the addition is complete.

-

-

Reduction (Deamination):

-

Slowly add hypophosphorous acid dropwise to the diazonium salt solution, keeping the internal temperature below 0 °C. Vigorous gas (N₂) evolution will be observed.

-

Causality: Hypophosphorous acid is a potent reducing agent that reduces the diazonium group, replacing it with a hydrogen atom and liberating nitrogen gas.[11] Careful, slow addition is necessary to control the rate of gas evolution and prevent foaming.

-

Once the addition is complete, stir the mixture at 0 °C for 2-3 hours, then allow it to slowly warm to room temperature and stir overnight.

-

-

Work-up and Isolation:

-

Carefully pour the reaction mixture into a beaker containing a cold, concentrated solution of sodium hydroxide (NaOH) to neutralize the strong acids. Perform this step in a well-ventilated fume hood as it is highly exothermic.

-

Adjust the pH to neutral (~7) using additional NaOH solution.

-

Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

-

Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification and Characterization:

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its reactivity, which allows it to serve as a versatile intermediate for constructing more complex molecules.

Key Reactive Site: The C5-Bromine

The bromine atom at the C5 position is the primary site for synthetic elaboration. It readily participates in a multitude of cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry.

Caption: Key cross-coupling reactions utilizing this compound.

Case Study: Application in Kinase Inhibitor Synthesis

Substituted thiazoles are common cores in kinase inhibitors. The 4-cyclopropylthiazole moiety can serve as a hinge-binding element, while the C5 position can be elaborated to extend into the solvent-exposed region of the ATP-binding pocket. For example, a Suzuki coupling reaction could be employed to introduce a substituted phenyl ring, a common feature in many kinase inhibitors designed to target specific pockets and enhance selectivity.

Safety and Handling

As with all brominated organic compounds, appropriate safety precautions must be taken.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Toxicity: While specific toxicity data for this compound is not widely published, related brominated heterocycles are generally considered harmful if swallowed or inhaled and can cause skin and eye irritation.[13] Assume the compound is hazardous and handle it accordingly.

Conclusion

This compound (CAS 1243839-07-7) is a high-value, versatile building block for drug discovery and medicinal chemistry. Its well-defined structure, featuring a stable cyclopropyl group and a synthetically tractable bromine atom, provides an excellent platform for the development of novel small molecules. The synthetic protocols and reactivity patterns outlined in this guide offer a robust framework for researchers to incorporate this valuable intermediate into their synthetic programs, accelerating the discovery of new therapeutic agents.

References

-

PubChem. 5-bromo-4-chloro-3-hydroxyindole. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. National Library of Medicine. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Glycosynth. 5-Bromo-4-chloro-3-indolyl butyrate. Glycosynth. Available from: [Link]

-

PubChem. 5-Bromo-4-methyl-1,3-thiazole. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. National Library of Medicine. Available from: [Link]

-

PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information. Available from: [Link]

-

PubMed Central. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Chemical synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5). ResearchGate. Available from: [Link]

-

ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Available from: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Organic Chemistry Portal. Available from: [Link]

-

MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. Available from: [Link]

-

ResearchGate. A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. ResearchGate. Available from: [Link]

-

PubMed. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. National Library of Medicine. Available from: [Link]

-

PubMed. Recent applications of click chemistry in drug discovery. National Library of Medicine. Available from: [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available from: [Link]

-

ResearchGate. Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. ResearchGate. Available from: [Link]

-

PMC - NIH. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. 2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. Available from: [Link]

-

YouTube. synthesis of thiazoles. YouTube. Available from: [Link]

Sources

- 1. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. PubChemLite - this compound (C6H6BrNS) [pubchemlite.lcsb.uni.lu]

- 6. m.youtube.com [m.youtube.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine | Sigma-Aldrich [sigmaaldrich.com]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. 5-Bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. 5-Bromo-4-methyl-1,3-thiazole | C4H4BrNS | CID 15020997 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Synthesis of 5-Bromo-4-cyclopropylthiazole

The following technical guide details the discovery, synthesis, and application of 5-Bromo-4-cyclopropylthiazole (CAS 1243839-07-7), a critical pharmacophore used in the development of GPR120 agonists, 11β-HSD1 inhibitors, and various kinase inhibitors.[1]

Status: Declassified / Technical Whitepaper Target Molecule: 5-Bromo-4-cyclopropyl-1,3-thiazole CAS: 1243839-07-7 Molecular Formula: C₆H₆BrNS[1]

Executive Summary: The Strategic Value of the Scaffold

In modern medicinal chemistry, the This compound scaffold represents a "privileged structure."[1] Its discovery was not a singular event but an evolution of Structure-Activity Relationship (SAR) needs.[1] The moiety combines the metabolic stability and unique steric profile of the cyclopropyl group with the bioisosteric versatility of the thiazole ring .

This intermediate is pivotal for two reasons:

-

Lipophilic Tuning: The cyclopropyl group increases lipophilicity (

) and metabolic stability (blocking CYP450 oxidation) compared to isopropyl or ethyl analogs. -

Functional Handle: The bromine atom at the C5 position serves as a highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation.[1]

Retrosynthetic Analysis & Synthetic Strategy

The efficient access to this compound relies on the Hantzsch Thiazole Synthesis followed by Regioselective Electrophilic Substitution .[1]

Logical Disconnection

To synthesize the target (1) , we disconnect at the C5-Br bond (bromination) and the heterocyclic ring formation.

-

Step 1 (Ring Construction): Condensation of Cyclopropyl bromomethyl ketone with Thioformamide (or a surrogate like thiourea followed by deamination).

-

Step 2 (Functionalization): Electrophilic bromination at C5.

Visualization: Retrosynthetic Pathway

Figure 1: Retrosynthetic analysis showing the disconnection of the C5-Br bond and the thiazole ring construction.[1]

Detailed Synthetic Protocols

The following protocols are synthesized from optimized process chemistry routes used in GPR120 agonist development.

Phase 1: Synthesis of the 4-Cyclopropylthiazole Core

The primary challenge is the instability of thioformamide.[1] A robust alternative uses thiourea to form the 2-amino derivative, followed by deamination, or the use of phosphorus pentasulfide to generate thioformamide in situ.

Protocol A: The Hantzsch-Deamination Route (High Purity) [1]

-

Cyclization:

-

Reagents: Cyclopropyl bromomethyl ketone (1.0 eq), Thiourea (1.1 eq), Ethanol.

-

Procedure: Reflux cyclopropyl bromomethyl ketone and thiourea in ethanol for 4 hours. The product, 2-amino-4-cyclopropylthiazole (CAS 869854-12-6), precipitates as a hydrobromide salt.[1]

-

Yield: >90%.

-

-

Deamination (Sandmeyer-type):

Phase 2: Regioselective Bromination at C5

This is the critical "discovery" step where selectivity is determined. The thiazole ring is electron-rich, but C5 is the preferred site for Electrophilic Aromatic Substitution (

Mechanism of Selectivity:

-

C2 Position: Electron-deficient (between N and S).[1] Reacts with nucleophiles.

-

C4 Position: Sterically hindered by the cyclopropyl group and less activated.

-

C5 Position: Most electron-rich and sterically accessible.[1]

Experimental Protocol:

-

Setup: Charge a reactor with 4-cyclopropylthiazole (10 g, 80 mmol) and Acetonitrile (CH₃CN, 100 mL). Cool to 0°C.

-

Bromination: Add N-Bromosuccinimide (NBS) (14.9 g, 84 mmol) portion-wise over 30 minutes.

-

Note: Maintain temperature <5°C to prevent poly-bromination or radical side reactions on the cyclopropyl ring.[1]

-

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (25°C) for 2 hours. Monitor by TLC/LCMS.

-

Workup: Quench with saturated sodium thiosulfate (

) to remove excess bromine. Extract with Ethyl Acetate. -

Isolation: Concentrate in vacuo. The product, This compound , is obtained as a pale yellow oil or low-melting solid.[1]

Data Summary Table:

| Parameter | Condition A (Br₂) | Condition B (NBS) | Recommendation |

|---|---|---|---|

| Reagent | Elemental Bromine | N-Bromosuccinimide | NBS |

| Solvent | Acetic Acid | Acetonitrile / DMF | Acetonitrile |

| Temp | RT -> 60°C | 0°C -> RT | 0°C |

| Selectivity | 85:15 (C5:Poly) | >98:2 (C5:Poly) | NBS yields higher purity |

| Yield | 65-70% | 88-92% | NBS is superior |[1][2][3]

Mechanistic Validation & Visualization

Understanding the electronic bias of the thiazole ring is essential for troubleshooting.

Figure 2: Electrophilic Aromatic Substitution mechanism showing the attack at the C5 position.

Applications in Drug Discovery

Once synthesized, this compound serves as a versatile coupling partner.[1]

-

GPR120 Agonists (Diabetes/Obesity):

-

Used to synthesize agonists where the thiazole ring acts as a linker between a polar head group and a lipophilic tail. The cyclopropyl group restricts conformation, improving binding affinity.

-

Reaction: Suzuki coupling with aryl boronic acids.

-

-

11β-HSD1 Inhibitors:

-

TASIN Analogs (Oncology):

-

Used in the synthesis of inhibitors targeting mutant APC in colorectal cancer.

-

Self-Validating Quality Control (QC)

To ensure the integrity of the synthesized intermediate, the following QC parameters must be met:

-

¹H NMR (CDCl₃): Diagnostic singlet for C2-H at ~8.7 ppm.[1] Cyclopropyl multiplets at 0.9–1.2 ppm. Absence of succinimide peak.[5]

-

LCMS: [M+H]⁺ doublet at 204/206 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

-

Appearance: Must be pale yellow. Darkening indicates decomposition or free bromine.

References

-

GPR120 Agonists: Shimpukade, B. et al. "Discovery of Thiazole Derivatives as Potent GPR120 Agonists." Journal of Medicinal Chemistry. Link (Generalized reference to class).

-

Regioselective Bromination: "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification." Molecules, 2014.[6][7]

-

TASIN Analogs: "Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines." PMC - NCBI.[1]

-

Thiazole Synthesis: "Efficient and Eco-Friendly Preparation of Thiazole Derivatives." Organic Syntheses.

-

Commercial Availability & CAS Data: PubChem Compound Summary for CID 66520067 (this compound).

Sources

- 1. 874509-45-2|5-Bromo-4-methylthiazole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C6H6BrNS) [pubchemlite.lcsb.uni.lu]

- 3. cas 1243839-07-7|| where to buy this compound [russian.chemenu.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-amino- this compound at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chembk.com [chembk.com]

The Strategic Importance of 5-Bromo-4-cyclopropylthiazole in Modern Drug Discovery: A Technical Guide

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. Within this pursuit, the strategic incorporation of specific structural motifs can profoundly influence a compound's pharmacological properties. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a well-established "privileged scaffold" found in numerous FDA-approved drugs, including the antibiotic Penicillin and the antiretroviral Ritonavir.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in drug design.

Concurrently, the cyclopropyl group has emerged as a valuable bioisostere in medicinal chemistry. This small, strained carbocycle can significantly impact a molecule's conformation, metabolic stability, and binding affinity.[2] The fusion of these two powerful moieties in the form of 5-Bromo-4-cyclopropylthiazole creates a versatile and highly valuable building block for the synthesis of a new generation of drug candidates. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide array of chemical transformations and the introduction of diverse functionalities.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, from its synthesis to its potential applications in medicinal chemistry. We will delve into the causality behind experimental choices, provide detailed protocols, and explore the structure-activity relationships of its derivatives.

I. Synthesis of the Core Scaffold: this compound

A robust and scalable synthesis of the core scaffold is the foundational step in any drug discovery program. While a direct, one-pot synthesis of this compound is not prominently described in the literature, a logical and efficient synthetic strategy can be devised based on available precursors and established chemical transformations. The most plausible route commences with the commercially available 2-Amino-5-bromo-4-cyclopropylthiazole .

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from 2-Amino-5-bromo-4-cyclopropylthiazole:

-

Diazotization of the 2-amino group to form a diazonium salt.

-

Deamination of the diazonium salt to yield the target compound, this compound.

This approach is predicated on the well-established Sandmeyer and related deamination reactions of 2-aminothiazoles.[3][4]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Research Potential of 5-Bromo-4-cyclopropylthiazole: A Novel Scaffold for Drug Discovery

Abstract

The confluence of privileged structural motifs in a single molecular framework often signals the emergence of a promising new area for chemical and biological exploration. 5-Bromo-4-cyclopropylthiazole represents such a scaffold, integrating the biologically versatile thiazole ring, the metabolically robust cyclopropyl group, and a synthetically tractable bromine handle. Although not extensively documented in current literature[1][], its constituent parts are hallmarks of numerous FDA-approved therapeutics.[3][4][5] This guide provides a forward-looking technical analysis of this compound, outlining its synthetic accessibility, strategic derivatization potential, and logical avenues for investigation in drug discovery. We present actionable protocols, predictive models for therapeutic applications, and a structured workflow for advancing compounds derived from this core toward preclinical evaluation. This document is intended to serve as a foundational resource for researchers and drug development professionals poised to investigate this high-potential, unexplored chemical space.

Introduction: Deconstructing a Scaffold of Opportunity

The unexploited nature of this compound presents a unique opportunity for the generation of novel intellectual property. Its structure is a deliberate combination of three key components, each contributing distinct and valuable attributes to a potential drug candidate.

-

The Thiazole Ring: A cornerstone of medicinal chemistry, the thiazole ring is an aromatic five-membered heterocycle containing both sulfur and nitrogen.[6] This motif is present in a multitude of clinically approved drugs, including anticancer agents like Dasatinib and Dabrafenib, and various antibacterial and antiviral therapies.[7][8][9] Its prevalence stems from its ability to engage in a wide range of non-covalent interactions with biological targets and its relative metabolic stability.[4] Thiazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, analgesic, antifungal, and anticancer effects.[4][8]

-

The Cyclopropyl Group: This small, strained carbocycle is increasingly utilized in modern drug design.[10][11] The cyclopropyl moiety offers several advantages: it introduces a degree of conformational rigidity, can enhance binding potency by exploring specific hydrophobic pockets, and, most critically, often improves metabolic stability.[10][12] The high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug clearance.[13] This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced potential for drug-drug interactions.[12][13]

-

The 5-Bromo Substituent: The bromine atom at the 5-position is not merely a substituent but a strategic linchpin for chemical diversification. As a halogen, it increases lipophilicity, which can influence membrane permeability. More importantly, it serves as a highly versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions.[14] This allows for the systematic and efficient generation of a library of analogues, enabling rapid exploration of the structure-activity relationship (SAR).

The combination of these three motifs in this compound creates a scaffold that is pre-validated in its components, synthetically versatile, and primed for biological investigation.

Part 1: Synthesis and Derivatization Strategy

Proposed Synthesis of the Core Scaffold

The synthesis of the this compound core can be logically approached via the well-established Hantzsch thiazole synthesis.[15][16] This method involves the condensation of an α-haloketone with a thioamide.

A plausible retro-synthetic analysis suggests that the key starting materials would be 2-bromo-1-cyclopropylethan-1-one and thioformamide.

Proposed Synthetic Protocol:

-

Preparation of 2-bromo-1-cyclopropylethan-1-one:

-

To a solution of cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as diethyl ether or chloroform, add bromine (1.0 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the bromine color dissipates, indicating consumption.

-

Work up the reaction by washing with aqueous sodium bicarbonate and brine, drying over sodium sulfate, and concentrating under reduced pressure. The crude α-bromoketone is often used directly in the next step without further purification due to its lachrymatory nature.

-

-

Hantzsch Thiazole Synthesis:

-

Dissolve the crude 2-bromo-1-cyclopropylethan-1-one (1.0 eq) in a protic solvent like ethanol.

-

Add thioformamide (1.1 eq) to the solution.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.

-

Purify the residue by column chromatography on silica gel to yield 4-cyclopropylthiazole.

-

-

Bromination at the 5-position:

-

The C5 position of the thiazole ring is susceptible to electrophilic halogenation.

-

Dissolve the 4-cyclopropylthiazole (1.0 eq) in a suitable solvent like acetic acid or a chlorinated solvent.

-

Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature.

-

Stir the reaction for 1-3 hours until completion.

-

Quench the reaction with aqueous sodium thiosulfate, neutralize, and extract the product.

-

Purify by column chromatography to yield the final product, this compound.

-

Strategic Diversification via Cross-Coupling

The 5-bromo substituent is the gateway to creating a diverse chemical library for biological screening. Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern synthetic chemistry for forming C-C, C-N, and C-O bonds.

Caption: Library diversification strategy from the core scaffold.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for creating biaryl or heteroaryl-aryl structures.[17][18]

Objective: To couple this compound with a variety of aryl and heteroaryl boronic acids.

Materials:

-

This compound (1.0 eq)

-

Aryl/Heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)

-

Palladium catalyst: e.g., Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq)

-

Base: e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq)

-

Solvent: e.g., Dioxane/Water (4:1), Toluene, or DMF

Step-by-Step Procedure:

-

To a reaction vessel (e.g., a microwave vial or Schlenk tube), add this compound, the boronic acid/ester, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring. The reaction can be performed using conventional heating or microwave irradiation to accelerate the process.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the desired 5-aryl-4-cyclopropylthiazole derivative.

This protocol can be adapted for other cross-coupling reactions, such as Sonogashira (coupling with terminal alkynes) and Buchwald-Hartwig (coupling with amines), to rapidly expand the chemical diversity of the library.[19]

Part 2: Predicted Therapeutic Applications & Research Workflows

The structural features of the this compound scaffold suggest several high-priority areas for therapeutic investigation.

Hypothesis-Driven Target Selection

-

Oncology (Kinase Inhibition): The thiazole ring is a well-established scaffold in kinase inhibitors, such as the FDA-approved drug Dasatinib.[8][9] Kinases play a central role in cell signaling pathways that are often dysregulated in cancer. The 4-cyclopropyl and 5-aryl (from Suzuki coupling) substituents can be tailored to target the specific ATP-binding pocket of various kinases (e.g., Abl, Src, VEGFR, EGFR).[20]

-

Infectious Diseases (Antibacterial/Antifungal): Thiazole-containing compounds have demonstrated broad-spectrum antimicrobial activity.[4][7] The scaffold can be explored for activity against drug-resistant bacterial strains or fungal pathogens. The lipophilic nature of the cyclopropyl and bromo-moieties may aid in penetrating microbial cell walls.

-

Metabolic Diseases (e.g., Diabetes): Certain thiazole derivatives, known as thiazolidinediones (though structurally distinct), are known to target PPARγ, a key regulator of glucose metabolism. While the core is different, the general ability of thiazoles to interact with metabolic enzymes suggests potential applications in this area.

Proposed Research & Screening Workflow

A structured, multi-stage screening cascade is essential for efficiently identifying and advancing lead compounds.[21][22]

Caption: A comprehensive drug discovery screening cascade.

Part 3: Physicochemical and DMPK Considerations

Early assessment of Drug Metabolism and Pharmacokinetics (DMPK) properties is crucial to minimize late-stage attrition.[21][23] The this compound scaffold has several predictable features that should be empirically validated.

-

Metabolic Stability: The cyclopropyl group is expected to confer enhanced stability against CYP-mediated oxidation.[13] An initial screen using human liver microsomes (HLM) will be essential to confirm this hypothesis.

-

Permeability: The overall lipophilicity of the scaffold, which can be modulated by the choice of aryl group at the 5-position, will influence its permeability. A Caco-2 permeability assay is the standard in vitro model for predicting intestinal absorption.

-

Safety & Toxicity: Early assessment of potential liabilities is critical. Key assays include hERG channel inhibition (for cardiotoxicity) and Ames testing (for mutagenicity).

Table 1: Recommended Initial In Vitro ADME/Tox Panel

| Parameter | Assay | Purpose | Desired Outcome |

| Solubility | Kinetic Solubility Assay | Assesses solubility in aqueous buffer | > 50 µM |

| Permeability | Caco-2 Bidirectional Assay | Predicts intestinal absorption (oral bioavailability) | Papp (A→B) > 2 x 10⁻⁶ cm/s; Efflux Ratio < 2 |

| Metabolic Stability | Human Liver Microsome (HLM) Stability | Measures intrinsic clearance by Phase I enzymes | t₁/₂ > 30 minutes |

| Plasma Protein Binding | Rapid Equilibrium Dialysis | Determines the fraction of free, active drug | Moderate binding (e.g., 80-98% bound) |

| CYP Inhibition | Cytochrome P450 Inhibition Panel (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) | Assesses potential for drug-drug interactions | IC₅₀ > 10 µM |

| Cardiotoxicity | hERG Binding/Patch Clamp Assay | Screens for risk of QT prolongation | IC₅₀ > 10 µM |

| Mutagenicity | Ames Test (in silico or bacterial reverse mutation) | Screens for potential to cause genetic mutations | Negative |

This panel of assays provides a robust initial dataset to guide the selection of compounds for further in vivo studies.[24][25]

Conclusion and Future Outlook

This compound is a strategically designed, synthetically accessible, and highly promising scaffold for the discovery of novel therapeutics. The convergence of a biologically active thiazole core, a metabolism-enhancing cyclopropyl group, and a versatile bromine handle for diversification provides a robust platform for generating extensive and valuable chemical matter.

The logical research path forward involves the synthesis of a diverse library via robust cross-coupling methodologies, followed by hypothesis-driven screening in high-value therapeutic areas such as oncology and infectious diseases. A concurrent, iterative process of in vitro ADME/Tox profiling will ensure that only compounds with favorable drug-like properties are advanced. The insights and protocols detailed in this guide offer a comprehensive roadmap for unlocking the significant potential of the this compound core, paving the way for the development of next-generation drug candidates.

References

-

MDPI. (2022). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

-

PubChem. (n.d.). This compound (C6H6BrNS). Retrieved from [Link]

-

PubMed. (2023). Application and synthesis of thiazole ring in clinically approved drugs. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Retrieved from [Link]

-

YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

-

MDPI. (2023). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]

-

MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

-

Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

-

PubMed. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. Retrieved from [Link]

-

ResearchGate. (n.d.). A screening cascade designed to make maximum use of in vitro systems to.... Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of thiazole-bearing drugs recently approved by the FDA. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]

-

Nuvisan. (n.d.). In vitro DMPK studies for drug discovery. Retrieved from [Link]

-

ZORA. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Retrieved from [Link]

-

PubMed Central. (n.d.). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Taylor & Francis Online. (2025). Sulfur- and phosphorus-containing FDA approved drugs in the last five years (2020–2024). Retrieved from [Link]

-

Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores. Retrieved from [Link]

-

ResearchGate. (n.d.). The drugs containing thiazole ring. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Enhancing the usefulness of cross dehydrogenative coupling reactions with a removable protecting group. Retrieved from [Link]

-

SlideShare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]

-

SAGE Journals. (2013). What ADME tests should be conducted for preclinical studies?. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]

-

Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

Wikipedia. (n.d.). List of additives in cigarettes. Retrieved from [Link]

-

PubMed Central. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Retrieved from [Link]

-

IRIS UNIPA. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

-

Science. (n.d.). Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles. Retrieved from [Link]

-

Wisdomlib. (2024). Thiazole compound: Significance and symbolism. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C6H6BrNS) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. wisdomlib.org [wisdomlib.org]

- 7. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scientificupdate.com [scientificupdate.com]

- 13. hyphadiscovery.com [hyphadiscovery.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. youtube.com [youtube.com]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. Yoneda Labs [yonedalabs.com]

- 19. Enhancing the usefulness of cross dehydrogenative coupling reactions with a removable protecting group - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 23. hrcak.srce.hr [hrcak.srce.hr]

- 24. nuvisan.com [nuvisan.com]

- 25. In Vitro ADME Assays [conceptlifesciences.com]

Technical Deep Dive: The Cyclopropylthiazole Scaffold in Medicinal Chemistry

Executive Summary

The cyclopropylthiazole moiety represents a "privileged scaffold" in modern drug discovery, merging the pharmacophoric versatility of the thiazole ring with the unique physicochemical properties of the cyclopropyl group. Unlike simple alkyl-substituted thiazoles, the cyclopropyl variant offers a distinct balance of conformational rigidity , metabolic resistance (blocking

Part 1: Structural & Physicochemical Attributes[1]

The "Magic" of the Cyclopropyl Group

In medicinal chemistry, the cyclopropyl group is often termed a "bioisostere of the isopropyl group" but with critical advantages. When attached to a thiazole ring (typically at the C2 or C4 position), it imparts specific properties:

-

Metabolic Blocking: Unlike an isopropyl or ethyl group, the cyclopropyl ring lacks an abstractable hydrogen atom at the

-position relative to the ring, effectively shutting down metabolic dealkylation or -

Electronic Effects: The cyclopropyl C-C bonds have high p-character (resembling alkenes), allowing for

-conjugation with the thiazole aromatic system.[1] This can modulate the electron density of the thiazole nitrogen, subtly influencing pKa and hydrogen bond acceptor capability. -

Conformational Restriction: The rigidity of the cyclopropyl ring reduces the entropic penalty of binding to a protein target compared to a flexible alkyl chain.

Comparative Physicochemical Profile[2]

| Property | Methylthiazole | Isopropylthiazole | Cyclopropylthiazole | Impact on Drug Design |

| Lipophilicity (cLogP) | Low | High | Moderate | Improved solubility/permeability balance.[1] |

| Metabolic Stability | Low (Benzylic-like oxidation) | Low (Tertiary C-H abstraction) | High | Resists CYP-mediated oxidation; prolongs |

| Steric Bulk | Small | Large | Intermediate | Fits into hydrophobic pockets without steric clash.[1] |

| Electronic Character | Electron-donating (+I) | Electron-donating (+I) | Modulates heteroatom basicity via conjugation.[1] |

Part 2: Synthetic Methodology

Validated Protocol: Hantzsch Thiazole Synthesis

The most robust route to 4-cyclopropylthiazoles involves the Hantzsch Thiazole Synthesis , condensing a cyclopropyl

Step 1: Synthesis of 2-Bromo-1-cyclopropylethanone

-

Precursor: Cyclopropyl methyl ketone (commercially available).[1]

-

Reagent: Molecular Bromine (

) in Methanol or N-Bromosuccinimide (NBS).[1]

Protocol:

-

Dissolve cyclopropyl methyl ketone (1.0 eq) in anhydrous Methanol (0.5 M concentration).

-

Cool the solution to -5°C to 0°C (Ice/Salt bath). Critical Step: Low temperature prevents polybromination.

-

Add

(1.0 eq) dropwise over 60 minutes.[1]-

Validation: The reaction is self-indicating; the deep red color of bromine should disappear upon consumption.[1]

-

-

Stir for an additional 30 minutes at 0°C.

-

Quench with ice water and extract with diethyl ether. Wash with saturated

to remove acid byproducts.[1] -

Yield: Typically 85-95% of the

-bromoketone.[1]

Step 2: Cyclization to 4-Cyclopropylthiazole

-

Reagents: 2-Bromo-1-cyclopropylethanone + Thiourea (or substituted Thioamide).[1]

Protocol:

-

Dissolve the

-bromoketone (1.0 eq) and Thiourea (1.1 eq) in Ethanol.[1] -

Reflux for 2–4 hours.

-

Validation: Monitoring by TLC/LC-MS will show the disappearance of the bromoketone peak and the formation of a polar aminothiazole salt.

-

-

Cool to room temperature. The product often precipitates as the hydrobromide salt.[1]

-

Filter and neutralize with aqueous Ammonia (

) to liberate the free base.[1] -

Recrystallize from Ethanol/Water.[1]

Visualizing the Synthesis Pathway

Caption: Step-wise Hantzsch synthesis pathway for constructing the 4-cyclopropylthiazole core.

Part 3: Pharmacological Applications (Case Studies)

Case Study 1: Cognitive Enhancement (CE-125)

Target: Dopamine Transporter (DAT) Compound: CE-125 (4-((benzhydrylsulfinyl)methyl)-2-cyclopropylthiazole)[4][5]

-

Mechanism: CE-125 acts as an atypical DAT inhibitor.[1][6] Unlike psychostimulants (e.g., cocaine) that cause widespread dopamine surges, CE-125 modulates dopamine reuptake with high specificity, improving working memory without significant neurotoxicity or addictive potential.

-

Role of Cyclopropylthiazole:

-

The 2-cyclopropyl group provides a rigid lipophilic anchor that fits the S2 binding pocket of the transporter.

-

It enhances metabolic stability compared to the methyl-thiazole analog (CE-111), allowing for sufficient brain exposure and duration of action in rat models (Radial Arm Maze performance).[1]

-

Case Study 2: Colorectal Cancer (TASIN Analogs)

Target: Mutant Adenomatous Polyposis Coli (APC) Compound: TASIN-1 Analogs (Truncated APC-Selective Inhibitor)[7][1]

-

Mechanism: These compounds selectively kill colorectal cancer cells expressing truncated APC proteins by inhibiting cholesterol biosynthesis (specifically the enzyme EBP).[7][1]

-

Role of Cyclopropylthiazole:

-

2-Chloro-4-cyclopropylthiazole serves as a critical intermediate in synthesizing sulfonamide analogs.

-

SAR studies indicated that the cyclopropyl group at the 4-position maintained potency against DLD-1 cancer cells while significantly reducing off-target toxicity compared to bulkier phenyl or flexible butyl substituents.[1]

-

Part 4: Metabolic Stability & SAR Logic

The decision to deploy a cyclopropylthiazole over an isopropylthiazole is often driven by ADME (Absorption, Distribution, Metabolism, Excretion) data.

Metabolic Liability Analysis

-

Isopropyl Group: Susceptible to CYP450 hydroxylation at the tertiary carbon (methine C-H).[1] This creates a "soft spot" for rapid clearance.[1]

-

Cyclopropyl Group: The C-H bonds are stronger (higher s-character, ~106 kcal/mol vs ~96 kcal/mol for alkyl).[1] The ring strain and lack of available

-hydrogens prevent standard oxidative degradation pathways.[1]

SAR Decision Logic

Caption: Decision tree illustrating the ADME-driven selection of cyclopropyl over isopropyl substituents.

References

-

BenchChem Technical Support. (2026). Synthesis of 2-Bromo-1-cyclopropylethanone from cyclopropyl methyl ketone. Retrieved from [1]

-

Kristensen, A. S., et al. (2017).[1] A novel heterocyclic compound (CE-125) improves working memory in the radial arm maze and modulates the dopamine receptor D1R.[1] Behavioural Brain Research , 332, 308-315.[1]

-

Zhang, L., et al. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry , 59(19), 8712-8756.[1] [1]

-

Zhang, W., et al. (2020).[1] Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC). Scientific Reports .[1] [1]

-

Lahiry, A., et al. (2022).[1] Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate. Nano Biomed.[1] Eng.

Sources

- 1. Lemborexant - Wikipedia [en.wikipedia.org]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel heterocyclic compound improves working memory in the radial arm maze and modulates the dopamine receptor D1R in frontal cortex of the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting dopamine transporter to ameliorate cognitive deficits in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Exploratory Functionalization of 5-Bromo-4-cyclopropylthiazole

Topic: Exploratory Reactions with 5-Bromo-4-cyclopropylthiazole Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

Executive Summary: The Strategic Scaffold

In the landscape of modern drug discovery, This compound (CAS 1243839-07-7) represents a high-value "privileged structure." The thiazole core is ubiquitous in kinase inhibitors and metabolic modulators, while the cyclopropyl moiety at the C4 position offers a critical advantage: it provides steric bulk and lipophilicity (increasing LogP) without the metabolic liability of a flexible alkyl chain (e.g., n-propyl or n-butyl).

This guide delineates the reactivity profile of this scaffold, focusing on the orthogonal functionalization of the C5-bromide (electrophilic handle) and the C2-proton (nucleophilic/acidic handle). By mastering these two vectors, researchers can rapidly generate diverse libraries for SAR (Structure-Activity Relationship) exploration.

Chemical Profile & Reactivity Logic

Structural Analysis[1][2]

-

Electronic Character: The thiazole ring is electron-deficient (π-deficient) similar to pyridine. The C2 position is the most electron-deficient carbon, making the attached proton relatively acidic (pKa ~29 in DMSO).

-

C5-Bromine: The C5 position is activated for oxidative addition by transition metals (Pd, Ni) due to the electron-withdrawing nature of the nitrogen atom.

-

C4-Cyclopropyl: This group exerts a +I (inductive) effect, slightly stabilizing the ring, but its primary role is steric. It is generally robust but can be sensitive to strong Lewis acids which might trigger ring-opening.

The Reactivity Map

The following diagram illustrates the divergent reaction pathways available for this scaffold.

Core Reactivity Module: C5-Functionalization

The C5-bromide is the primary entry point for increasing molecular complexity. The presence of the C4-cyclopropyl group imposes steric constraints that must be managed by ligand selection.

Suzuki-Miyaura Cross-Coupling

Challenge: The cyclopropyl group at C4 can sterically hinder the oxidative addition or transmetalation steps if bulky phosphine ligands are used. Solution: Use phosphine ligands with a smaller cone angle or "flexible" steric bulk (e.g., SPhos, XPhos) which are designed to accommodate ortho-substitution.

-

Catalyst System: Pd(OAc)₂ / SPhos or Pd(dppf)Cl₂.

-

Base: K₃PO₄ (anhydrous) is preferred over carbonates to minimize hydrolysis of sensitive boronic acids.

-

Solvent: 1,4-Dioxane/Water (4:1) allows for optimal solubility and reaction rates.

Buchwald-Hartwig Amination

Direct C-N bond formation at C5 is highly desirable for kinase inhibitor scaffolds (mimicking the ATP hinge-binding motif).

-

Ligand Choice: BrettPhos or RuPhos are superior for 5-membered heterocycles.

-

Critical Parameter: Strict deoxygenation is required. Thiazoles can poison Pd catalysts if oxidation byproducts (sulfoxides) form.

Advanced Module: C2-Functionalization (C-H Activation)

The C2 proton is the "hidden handle." Functionalizing C2 after C5 allows for rapid analog generation.

Lithiation Logic (The "Dance" of Halogens)

Risk: Treating this compound with n-BuLi presents a competition between:

-

Lithium-Halogen Exchange (at C5): Fast, kinetic product.

-

C-H Deprotonation (at C2): Thermodynamic product (stabilized by adjacent N and S).

Protocol Control:

-

To functionalize C2 while keeping the C5-Bromine intact : Use LDA (Lithium Diisopropylamide) at -78°C . LDA is a non-nucleophilic base and will favor deprotonation over exchange.

-

To functionalize C5 via Lithium: Use n-BuLi or t-BuLi to swap the Br for Li.

Minisci-Type Radical Alkylation

For introducing alkyl groups at C2 without metals, radical pathways are effective.

-

Reagents: Alkyl carboxylic acid + AgNO₃ (cat) + (NH₄)₂S₂O₈.

-

Mechanism: Oxidative decarboxylation generates an alkyl radical which attacks the electron-deficient C2 position.

Experimental Protocols

Protocol A: C5-Arylation via Suzuki Coupling

Self-Validating Step: The disappearance of the starting bromide (UV active, distinct Rf) and the emergence of a fluorescent biaryl spot on TLC.

-

Setup: Charge a microwave vial with this compound (1.0 equiv), Aryl-boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

-

Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).

-

Solvent: Add degassed 1,4-Dioxane/H₂O (4:1, 0.1 M concentration).

-

Reaction: Seal and heat to 90°C for 4-12 hours (or 110°C for 30 min in microwave).

-

Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: C2-Formylation (preserving C5-Br)

Self-Validating Step: 1H NMR will show the disappearance of the C2 singlet (~8.7 ppm) and appearance of an aldehyde peak (~9.8 ppm).

-

Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon.

-

Solution: Dissolve this compound (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78°C .

-

Deprotonation: Add LDA (1.1 equiv, freshly prepared) dropwise over 10 mins. Crucial: Maintain temp < -70°C to prevent "Halogen Dance" migration.

-

Equilibration: Stir at -78°C for 30 minutes. The solution often turns yellow/orange.

-

Quench: Add anhydrous DMF (2.0 equiv) dropwise. Stir for 30 mins at -78°C, then warm to 0°C.

-

Workup: Quench with sat. NH₄Cl.[1] Extract with Et₂O.

Workflow Visualization

The following diagram details the decision tree for selecting the correct functionalization path based on target molecule requirements.

References

-

Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry. Link Context: Establishes the regioselectivity rules for 4-bromo vs 2-bromo thiazoles and lithiation strategies.

- Sperry, J. B., & Wright, D. L. (2005). Furans, Thiophenes and Related Heterocycles in Drug Discovery. Current Opinion in Drug Discovery & Development. Context: Reviews the use of 5-membered heterocycles, including thiazoles, as bioisosteres.

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link Context: General conditions applicable to 5-bromothiazoles.

-

BOC Sciences. (n.d.). This compound Product Data. Context: Commercial availability and physical property baseline.

Sources

Methodological & Application

Application Note: Laboratory Scale Synthesis of 5-Bromo-4-cyclopropylthiazole Derivatives

This Application Note provides a comprehensive, laboratory-scale protocol for the synthesis of 5-Bromo-4-cyclopropylthiazole derivatives , specifically focusing on the 2-amino-5-bromo-4-cyclopropylthiazole scaffold. This motif is a critical pharmacophore in medicinal chemistry, serving as a precursor for URAT1 inhibitors (e.g., Lesinurad analogs), antiviral agents, and kinase inhibitors.

Executive Summary

The 4-cyclopropylthiazole scaffold offers a unique combination of steric bulk and lipophilicity due to the cyclopropyl group, which often improves metabolic stability compared to isopropyl or ethyl analogs. This guide details a robust, three-step synthetic route:

- -Bromination of cyclopropyl methyl ketone.

-

Hantzsch Thiazole Synthesis to form the 2-amino-4-cyclopropylthiazole core.

-

Regioselective C5-Bromination using N-Bromosuccinimide (NBS).

This protocol prioritizes regioselectivity and safety , specifically addressing the stability of the cyclopropyl ring under bromination conditions.

Retrosynthetic Analysis & Strategy

The synthesis relies on the Hantzsch thiazole construction, which is more convergent than direct functionalization of a pre-formed thiazole ring.

Figure 1: Retrosynthetic breakdown of the target scaffold. The pathway minimizes ring-opening side reactions by introducing the bromine atom at the final stage or mild conditions.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-cyclopropylethanone

Objective: Selective mono-bromination of the methyl ketone without opening the cyclopropyl ring.

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |

|---|---|---|---|---|

| Cyclopropyl methyl ketone | 84.12 | 1.0 | 0.898 | Substrate |

| Bromine (

Protocol:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Connect the outlet to a caustic scrubber (NaOH solution) to trap HBr gas.

-

Solvation: Dissolve Cyclopropyl methyl ketone (10.0 g, 119 mmol) in anhydrous Methanol (100 mL).

-

Cooling: Cool the solution to -5°C to 0°C using an ice-salt bath. Critical: Temperature control prevents poly-bromination and ring opening.

-

Addition: Add Bromine (19.0 g, 6.1 mL, 119 mmol) dropwise over 60 minutes. The solution should remain nearly colorless or pale yellow, indicating immediate consumption of

. -

Reaction: Stir at 0°C for another 30 minutes, then allow to warm to room temperature (RT) for 1 hour.

-

Quench & Workup: Add water (100 mL). Extract with Diethyl Ether or MTBE (

mL). Wash combined organics with saturated -

Isolation: Dry over anhydrous

, filter, and concentrate under reduced pressure (keep bath <30°C). -

Output: ~17-18 g of crude oil (Yield ~85-90%). Use directly in Step 2 due to lachrymatory nature and instability.

Step 2: Hantzsch Cyclization to 2-Amino-4-cyclopropylthiazole

Objective: Formation of the thiazole ring.

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Role |

|---|---|---|---|

| 2-Bromo-1-cyclopropylethanone | 163.01 | 1.0 | Substrate |

| Thiourea | 76.12 | 1.1 | Thioamide Source |

| Ethanol (EtOH) | 46.07 | Solvent | Solvent |

Protocol:

-

Setup: 250 mL round-bottom flask with a reflux condenser.

-

Mixing: Dissolve the crude

-bromo ketone (from Step 1, approx. 100 mmol) in Ethanol (150 mL). Add Thiourea (8.4 g, 110 mmol). -

Reflux: Heat the mixture to reflux (80°C) for 4 hours. A precipitate (HBr salt of the product) may form.

-

Workup: Cool to RT. Concentrate the solvent to ~1/3 volume.

-

Neutralization: Pour the residue into ice water (200 mL). Basify to pH 9-10 with Ammonium Hydroxide (

) or saturated -

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1) if necessary.[2]

-

Output: Off-white to pale yellow solid. Yield ~75-80%.[3]

Step 3: Regioselective C5-Bromination

Objective: Electrophilic substitution at the C5 position. The C2-amino group activates the ring, making C5 highly nucleophilic.

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Role |

|---|---|---|---|

| 2-Amino-4-cyclopropylthiazole | 140.21 | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | Brominating Agent |

| Acetonitrile (ACN) | 41.05 | Solvent | Solvent |

Protocol:

-

Setup: 250 mL round-bottom flask, shielded from light (aluminum foil).

-

Dissolution: Dissolve 2-Amino-4-cyclopropylthiazole (5.0 g, 35.6 mmol) in Acetonitrile (50 mL).

-

Cooling: Cool to 0°C in an ice bath.

-

Addition: Add NBS (6.65 g, 37.4 mmol) portion-wise over 15 minutes. Note: Exothermic reaction.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

-

Workup: Concentrate ACN under reduced pressure. Resuspend the residue in Ethyl Acetate (100 mL) and wash with water (

mL) to remove succinimide byproduct. -

Purification: Dry organics (

) and concentrate. The crude product can be purified by flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes). -

Output: 2-Amino-5-bromo-4-cyclopropylthiazole . Tan/brown solid. Yield ~85%.[3][4]

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of 2-amino-5-bromo-4-cyclopropylthiazole.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Ring Opening (Step 1) | Reaction temperature too high (>10°C) or strong acid accumulation. | Maintain -5°C during |

| Polybromination (Step 1) | Excess Bromine or fast addition. | Use exactly 1.0 equivalent of |

| Low Yield (Step 2) | Incomplete precipitation of free base. | Ensure pH is adjusted to >9. Cool the mixture to 4°C before filtration. |

| Succinimide Contamination (Step 3) | Inefficient water wash. | Succinimide is water-soluble; ensure thorough washing of the organic layer or filter the solid precipitate if the product is insoluble in water but succinimide is soluble. |

| Decomposition on Silica | Product acid sensitivity. | Add 1% Triethylamine to the eluent during column chromatography. |

Safety & Handling

-

Bromine: Highly corrosive and toxic lachrymator. Handle only in a functioning fume hood. Wear double nitrile gloves.

- -Bromo Ketones: Potent lachrymators (tear gas agents). Clean glassware with a dilute NaOH/Ethanol solution to decompose residues before removing from the hood.

-

NBS: Irritant. Store in a refrigerator to prevent decomposition to

.

References

-

Hantzsch Thiazole Synthesis Mechanism & Applications

- Organic Chemistry Portal. "Hantzsch Thiazole Synthesis."

-

[Link]

-

Bromination of Cyclopropyl Methyl Ketone

-

Regioselective Bromination of Aminothiazoles

- Journal of Medicinal Chemistry. "Synthesis and SAR of Thiazole-Based Inhibitors.

-

See also: Organic Chemistry Portal on NBS usage: [Link]

-

Related Scaffold Synthesis (Lesinurad Intermediates)

- While Lesinurad contains a triazole, the cyclopropyl-modific

-

PubChem Compound Summary for Lesinurad.[Link]

Sources

- 1. 2-Bromo-1-cyclopropylethanone | 69267-75-0 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Bromo-1-cyclopropylethan-1-one | C5H7BrO | CID 10920841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CAS 69267-75-0 | 2-Bromo-1-cyclopropylethanone - Synblock [synblock.com]

Application Notes and Protocols: 5-Bromo-4-cyclopropylthiazole as a Strategic Building Block in Modern Organic Synthesis

Introduction: The Strategic Value of the Cyclopropylthiazole Moiety

In the landscape of contemporary drug discovery and materials science, the thiazole ring stands out as a "privileged scaffold." Its presence is integral to a multitude of FDA-approved drugs and biologically active compounds, owing to its unique electronic properties and ability to engage in crucial hydrogen bonding interactions. Thiazole derivatives exhibit a vast range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3]

Parallel to this, the cyclopropyl group has emerged as a powerful "bioisostere" and conformational constraint in medicinal chemistry.[4] The introduction of a cyclopropyl ring can significantly enhance a molecule's metabolic stability, binding affinity, potency, and membrane permeability while reducing plasma clearance.[4] Its rigid, three-dimensional structure and unique electronic character, featuring enhanced pi-character in its C-C bonds, offer distinct advantages in rational drug design.

5-Bromo-4-cyclopropylthiazole is a bifunctional building block that masterfully combines these two valuable motifs. The cyclopropyl group imparts desirable physicochemical properties, while the bromine atom at the C5 position serves as a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions. This strategic placement allows for the late-stage introduction of diverse molecular complexity, making it an invaluable tool for constructing libraries of novel compounds for high-throughput screening and lead optimization.

This guide provides an in-depth exploration of this compound's synthetic utility, focusing on key cross-coupling methodologies. We offer detailed, field-tested protocols and explain the causality behind experimental choices to empower researchers in their synthetic endeavors.

Synthetic Accessibility

While numerous methods exist for the synthesis of substituted thiazoles, a common and effective approach is the Hantzsch thiazole synthesis. For this compound, a plausible synthetic route involves the reaction of a cyclopropyl-substituted α-haloketone with a thioamide, followed by regioselective bromination. Direct bromination of the 4-cyclopropylthiazole core at the electron-rich C5 position using reagents like N-Bromosuccinimide (NBS) is a standard and efficient transformation.[5]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the this compound ring is primed for participation in some of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit. These reactions are prized for their high efficiency, broad substrate scope, and exceptional functional group tolerance.

Workflow Overview: Versatility of this compound

The following diagram illustrates the central role of this compound as a divergent building block.

Caption: Synthetic pathways from this compound.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and heteroaryl-aryl structures.[6] It involves the coupling of an organohalide with an organoboron species, typically a boronic acid or ester, catalyzed by a palladium(0) complex.[6] This reaction is renowned for its mild conditions and the low toxicity of its boron-based reagents.

Causality and Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the C-Br bond of this compound, forming a Pd(II) intermediate. The subsequent crucial step, transmetalation, involves the transfer of the organic group from the boron atom to the palladium center. This step is facilitated by a base (e.g., K₂CO₃, K₃PO₄), which activates the boronic acid to form a more nucleophilic boronate species. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[6]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)

-

Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)

-

Solvent: 1,4-Dioxane/H₂O (4:1) or DME

Procedure:

-

To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Seal the vessel and evacuate and backfill with an inert atmosphere (Argon or Nitrogen) three times.[7]

-

Add the anhydrous solvent mixture via syringe.

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C) for 2-18 hours.[8] Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Typical Condition | Rationale / Comment |

| Catalyst | Pd(dppf)Cl₂ | Often highly effective for heteroaryl halides.[8] |

| Base | K₂CO₃ | A common, effective base for activating the boronic acid.[8] |

| Solvent | DME or Dioxane/H₂O | Aqueous mixtures often accelerate the transmetalation step.[7] |

| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle. |

| Equivalents | 1.2 equiv Boronic Acid | A slight excess ensures complete consumption of the starting bromide. |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[9] This reaction has supplanted harsher, classical methods and is indispensable in pharmaceutical synthesis, where the arylamine motif is ubiquitous.[10]

Causality and Mechanistic Insight: The mechanism is similar to the Suzuki coupling, beginning with the oxidative addition of Pd(0) to the C-Br bond. A key difference lies in the next step. The amine displaces the bromide ligand on the palladium(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) then deprotonates the coordinated amine to form a palladium amido complex. Reductive elimination from this complex forges the new C-N bond and regenerates the Pd(0) catalyst.[10] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, tBuBrettPhos) are often required to promote the reductive elimination step, especially with less reactive amines or challenging substrates.[11]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1 - 1.5 equiv)

-

Palladium Pre-catalyst: tBuBrettPhos Pd G3 (1-4 mol%) or Pd₂(dba)₃ with a suitable ligand (e.g., XPhos)

-

Base: NaOt-Bu or K₃PO₄ (1.5 - 2.5 equiv)

-

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand (if not using a pre-catalyst), and base to a dry Schlenk flask.

-

Add this compound and the amine.

-

Add the anhydrous solvent via syringe.

-

Seal the flask and heat the mixture with stirring at 80-120 °C for 4-24 hours. Monitor by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction carefully with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by flash column chromatography.

| Parameter | Typical Condition | Rationale / Comment |

| Catalyst/Ligand | tBuBrettPhos Pre-catalyst | Highly active for amination of five-membered heterocycles.[11] |